molecular formula C10H21O5P B14591215 Dimethyl (3-methoxy-2-oxoheptyl)phosphonate CAS No. 61408-39-7

Dimethyl (3-methoxy-2-oxoheptyl)phosphonate

Cat. No.: B14591215
CAS No.: 61408-39-7
M. Wt: 252.24 g/mol
InChI Key: CKGAPNASZQDWOE-UHFFFAOYSA-N
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Description

Dimethyl (3-methoxy-2-oxoheptyl)phosphonate is an organic compound with the molecular formula C9H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a heptyl chain with a methoxy and oxo substituent. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-methoxy-2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of a heptyl ketone with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methoxy-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (3-methoxy-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (3-methoxy-2-oxoheptyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxoheptyl)phosphonate
  • Dimethyl (hexanoylmethyl)phosphonate
  • Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

Uniqueness

Dimethyl (3-methoxy-2-oxoheptyl)phosphonate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar phosphonates and can lead to different chemical and biological properties.

Properties

CAS No.

61408-39-7

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methoxyheptan-2-one

InChI

InChI=1S/C10H21O5P/c1-5-6-7-10(13-2)9(11)8-16(12,14-3)15-4/h10H,5-8H2,1-4H3

InChI Key

CKGAPNASZQDWOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CP(=O)(OC)OC)OC

Origin of Product

United States

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